Molecular Property Impact of the 7-Chloro Substituent
The presence of the chlorine atom at the 7-position significantly alters key physicochemical properties compared to the non-halogenated parent, 1-Ethyl-1,2,3,4-tetrahydroquinoxaline. This modification impacts lipophilicity and electronic distribution, which are critical determinants of biological activity and pharmacokinetics. The target compound has a calculated LogP of 2.59, a topological polar surface area (TPSA) of 15.27 Ų, and a molecular weight of 196.68 g/mol, while the non-halogenated analog has a molecular weight of 162.24 g/mol [1]. Directly comparable LogP and TPSA values for the parent compound were not available, but the principle that halogenation increases lipophilicity and molecular weight is a class-level inference [2].
| Evidence Dimension | Physical Properties (LogP, TPSA, MW) |
|---|---|
| Target Compound Data | LogP = 2.59; TPSA = 15.27 Ų; MW = 196.68 g/mol |
| Comparator Or Baseline | 1-Ethyl-1,2,3,4-tetrahydroquinoxaline: MW = 162.24 g/mol. LogP and TPSA not directly reported. |
| Quantified Difference | Increase in MW of 34.44 g/mol due to the chloro substituent. LogP and TPSA differences cannot be quantified from available data. |
| Conditions | Calculated properties from vendor databases under standard conditions. |
Why This Matters
The 7-chloro substituent provides a different lipophilicity and electronic profile essential for tuning target binding and pharmacokinetics in drug discovery programs, making it a distinct chemical entity from the non-halogenated parent for procurement.
- [1] American Elements. Product Page: 1-Ethyl-1,2,3,4-tetrahydroquinoxaline. URL: https://www.americanelements.com/1-ethyl-1-2-3-4-tetrahydroquinoxaline-73855-46-6 View Source
- [2] Class-level inference: Halogenation generally increases lipophilicity and molecular weight, a foundational concept in medicinal chemistry. View Source
